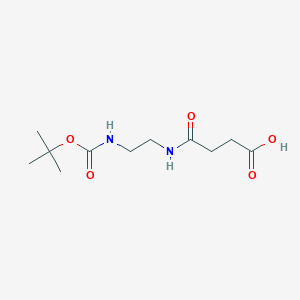
n-(2-Boc-amino-ethyl)-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Boc-amino-ethyl)-succinamic acid: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptide nucleic acids and other biologically active molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur without interference from the amino group.
作用機序
Target of Action
N-(2-Boc-amino-ethyl)-succinamic acid is a compound that is primarily used in the synthesis of peptide nucleic acid (PNA) monomers . The primary targets of this compound are the nucleobases of DNA, which are retained and replaced by a pseudo-peptide backbone .
Mode of Action
The compound interacts with its targets through a process known as reductive alkylation . This involves the direct coupling of the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . The Boc group in the compound serves as a protective group, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PNA monomers . The compound plays a crucial role in the formation of a new nucleic acid analogous to natural nucleic acid, composed of (2-aminoethyl)glycine repeat units .
Pharmacokinetics
The boc group in the compound is usually removed with acid , suggesting that the compound’s bioavailability may be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the synthesis of PNA monomers . These monomers can be used in various synthetic applications, including the biomedical and diagnostic field as antigene and molecular sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound is stable towards most nucleophiles and bases , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of these substances in its environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Boc-amino-ethyl)-succinamic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 2-aminoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with succinic anhydride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions: n-(2-Boc-amino-ethyl)-succinamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Coupling Reactions: The free amino group can be coupled with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Boc Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for amide bond formation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of amide bonds with various carboxylic acids.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
n-(2-Boc-amino-ethyl)-succinamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptide nucleic acids and other complex molecules.
Biology: Utilized in the study of protein and peptide interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
類似化合物との比較
n-(2-Boc-amino-ethyl)-glycine: Another Boc-protected amino acid derivative used in peptide synthesis.
n-(2-Boc-amino-ethyl)-alanine: Similar in structure but with a different side chain, used in peptide and protein research.
Uniqueness: n-(2-Boc-amino-ethyl)-succinamic acid is unique due to its specific structure, which includes a succinamic acid moiety. This structure allows for specific interactions and reactions that are not possible with other Boc-protected amino acids .
特性
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIRNMWZZZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














